Quinoline quinonen

Quinoline quinones are a class of heterocyclic compounds characterized by the presence of both a quinone ring and a quinoline moiety. These molecules feature a benzene ring fused to an imidazole ring, with additional oxygen atoms forming the quinone part of the structure. They exhibit diverse chemical properties due to their unique molecular architecture.

Quinoline quinones are of interest in various applications owing to their potential as antioxidants, electron acceptors, and photostabilizers. In pharmaceuticals, they can serve as bioactive agents with anti-inflammatory, anticancer, and antimicrobial activities. Additionally, these compounds find use in materials science for the synthesis of organic electronic devices such as solar cells and organic light-emitting diodes (OLEDs). Their redox properties make them valuable in electrochemical sensing and energy storage technologies.

The versatile nature of quinoline quinones allows for their modification through chemical functionalization, enabling tailoring of their physicochemical properties to meet specific requirements. Overall, the study and application of these compounds continue to advance in numerous scientific fields.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

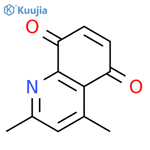

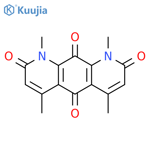

|

2,4-dimethylquinoline-5,8-dione | 52824-08-5 | C11H9NO2 |

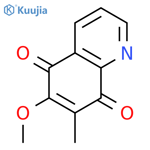

|

5,8-Quinolinedione, 6-methoxy-7-methyl- | 97581-22-1 | C11H9NO3 |

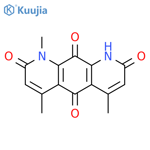

|

(2a,5-dimethoxy-6-methyl-4,7-dioxo-1,2,2a,3,4,7,7c,7d-octahydro-2,7b-diazabenzo[f]cyclopropa[cd]inden-3-yl)methyl carbamate | 91917-64-5 | C16H19N3O6 |

|

Deoxynyboquinone | 96748-86-6 | C15H12N2O4 |

|

Streptonigrin Analog (n(methyl)2-cl) | 59962-99-1 | C11H9ClN2O2 |

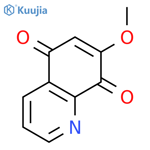

|

7-methoxyquinoline-5,8-dione | 67380-50-1 | C10H7NO3 |

|

5,8-Quinolinedione, 7-amino-6-chloro- | 54490-74-3 | C9H5ClN2O2 |

|

Pyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone, 1,4,6,9-tetramethyl- | 637772-75-9 | C16H14N2O4 |

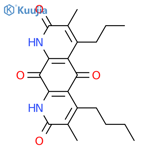

|

Diazaquinomycin C | 861224-16-0 | C21H24N2O4 |

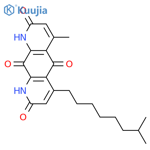

|

Diazaquinomycin H | 1793054-28-0 | C22H26N2O4 |

Gerelateerde literatuur

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

3. Book reviews

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

Aanbevolen leveranciers

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten